molecular formula C23H22ClN5 B2685747 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896805-72-4

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2685747
CAS No.: 896805-72-4
M. Wt: 403.91
InChI Key: ZLRUCCQFQWRIIG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and phenylpiperazinyl groups in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazinyl groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. .

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure includes a chlorophenyl group, a methyl group, and a phenylpiperazinyl group, which contribute to its diverse biological effects.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme that regulates the cell cycle. By inhibiting CDK2, this compound disrupts cell cycle progression, leading to decreased cell proliferation in various cancer cell lines. The inhibition of CDK2 has been associated with significant anti-proliferative effects on cancer cells.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer activities. For instance, compounds related to this compound have shown cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF70.46 ± 0.04CDK2 Inhibition
This compoundA5490.39 ± 0.06CDK2 Inhibition
Related Compound XNCI-H4600.30 ± 0.03Aurora-A Kinase Inhibition

These findings indicate that this compound and its derivatives can effectively inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment.

Other Biological Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anti-inflammatory and anti-lipoxygenase activities. These activities are crucial as they may contribute to the overall therapeutic profile of the compound.

Case Studies

A study conducted by Wei et al. (2022) explored the structure-activity relationship (SAR) of pyrazole derivatives against multiple cancer types. They reported that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations against various tumor cell lines .

Another notable research highlighted the synthesis and evaluation of related compounds that showed promising results in inhibiting CDK2 activity while also displaying favorable pharmacokinetic profiles . These studies underline the importance of further exploring this compound's potential in drug development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUCCQFQWRIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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